Cas no 97006-41-2 (2-CYANO-3-(2-THIENYL)ACRYLAMIDE)
2-CYANO-3-(2-THIENYL)ACRYLAMIDE Chemical and Physical Properties
Names and Identifiers
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- 2-CYANO-3-(2-THIENYL)ACRYLAMIDE
- BUTTPARK 59\40-58
- β-(2-thienylmethylidene)(cyano)acetamide
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- MDL: MFCD00121423
2-CYANO-3-(2-THIENYL)ACRYLAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI81545-1mg |
(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide |
97006-41-2 | >90% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI81545-5mg |
(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide |
97006-41-2 | >90% | 5mg |
$214.00 | 2024-07-18 | |
| A2B Chem LLC | AI81545-10mg |
(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide |
97006-41-2 | >90% | 10mg |
$240.00 | 2024-07-18 | |
| A2B Chem LLC | AI81545-500mg |
(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide |
97006-41-2 | >90% | 500mg |
$720.00 | 2024-07-18 | |
| A2B Chem LLC | AI81545-1g |
(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide |
97006-41-2 | >90% | 1g |
$1295.00 | 2024-07-18 | |
| A2B Chem LLC | AI81545-5g |
(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide |
97006-41-2 | >90% | 5g |
$4744.00 | 2024-07-18 | |
| Key Organics Ltd | 12A-071-1MG |
2-cyano-3-(2-thienyl)acrylamide |
97006-41-2 | >90% | 1mg |
£37.00 | 2023-03-21 | |
| Key Organics Ltd | 12A-071-5MG |
2-cyano-3-(2-thienyl)acrylamide |
97006-41-2 | >90% | 5mg |
£46.00 | 2023-03-21 | |
| Key Organics Ltd | 12A-071-10MG |
2-cyano-3-(2-thienyl)acrylamide |
97006-41-2 | >90% | 10mg |
£63.00 | 2023-03-21 | |
| Key Organics Ltd | 12A-071-20MG |
2-cyano-3-(2-thienyl)acrylamide |
97006-41-2 | >90% | 20mg |
£76.00 | 2023-03-21 |
2-CYANO-3-(2-THIENYL)ACRYLAMIDE Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-CYANO-3-(2-THIENYL)ACRYLAMIDE
Comprehensive Overview of 2-CYANO-3-(2-THIENYL)ACRYLAMIDE (CAS No. 97006-41-2): Properties, Applications, and Industry Insights
2-CYANO-3-(2-THIENYL)ACRYLAMIDE (CAS No. 97006-41-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This thiophene-based acrylamide derivative features a unique molecular structure combining a cyano group and thienyl moiety, which contributes to its distinctive chemical properties and broad potential applications. The compound's electron-withdrawing characteristics and conjugated system make it particularly valuable in the development of advanced materials and bioactive molecules.
Recent scientific literature highlights the growing importance of 2-CYANO-3-(2-THIENYL)ACRYLAMIDE in organic electronics and pharmaceutical intermediates. Researchers are particularly interested in its role as a building block for conjugated polymers, which are crucial for developing flexible electronics, organic solar cells, and light-emitting diodes (OLEDs). The compound's thiophene backbone provides excellent charge transport properties, while the acrylamide functionality offers opportunities for further chemical modifications.
In the pharmaceutical sector, 2-CYANO-3-(2-THIENYL)ACRYLAMIDE serves as a key intermediate for synthesizing various biologically active compounds. Its molecular framework is being explored for potential applications in kinase inhibitor development and anticancer agent design. The presence of both electron-deficient and electron-rich regions in its structure allows for interesting interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
The synthesis of 2-CYANO-3-(2-THIENYL)ACRYLAMIDE typically involves Knoevenagel condensation reactions between appropriate thiophene aldehydes and cyanoacetamide derivatives. Recent advancements in green chemistry approaches have focused on optimizing this synthesis using catalyst-free conditions or environmentally benign solvents, addressing the growing demand for sustainable chemical processes. These developments align with current industry trends toward eco-friendly synthesis methods and reduced environmental impact in chemical manufacturing.
Analytical characterization of 2-CYANO-3-(2-THIENYL)ACRYLAMIDE typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural features, including the E-configuration of the acrylamide double bond, which is crucial for its chemical behavior. The compound's thermal stability and photophysical properties are also of particular interest to researchers working on advanced functional materials.
From a commercial perspective, 2-CYANO-3-(2-THIENYL)ACRYLAMIDE is available through specialty chemical suppliers, with purity grades ranging from 95% to 99%. The compound's market demand has been steadily increasing, particularly from research institutions and pharmaceutical development companies. Proper storage recommendations include protection from moisture and light, typically in amber glass containers at controlled temperatures to maintain stability.
Future research directions for 2-CYANO-3-(2-THIENYL)ACRYLAMIDE include exploring its potential in molecular electronics, sensor technologies, and as a precursor for heterocyclic compound synthesis. The compound's versatility and the growing interest in thiophene-containing materials suggest that its applications will continue to expand across multiple scientific disciplines. Ongoing studies are investigating its structure-activity relationships and potential modifications to enhance specific properties for targeted applications.
For researchers working with 2-CYANO-3-(2-THIENYL)ACRYLAMIDE, it's important to consult up-to-date safety data sheets and implement appropriate laboratory handling procedures. While not classified as hazardous under normal conditions, standard precautions for handling organic compounds should be observed, including the use of personal protective equipment and proper ventilation systems when working with powdered forms of the substance.
The scientific community continues to publish new findings about 2-CYANO-3-(2-THIENYL)ACRYLAMIDE and its derivatives, with recent studies focusing on its crystallographic properties, solubility characteristics, and reactivity patterns. These investigations contribute to a deeper understanding of how subtle modifications to its structure can lead to significant changes in its physical, chemical, and potentially biological properties, opening new avenues for application-specific optimization.
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